2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI)
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Overview
Description
2-Azabicyclo[220]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) is a complex organic compound with a unique bicyclic structure This compound is characterized by its azabicyclohexane core, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable azabicyclic precursor, the introduction of hydroxymethyl and methoxy groups can be achieved through selective functionalization reactions. These reactions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters, thereby enhancing the efficiency and scalability of the process. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bicyclic structure or to remove specific functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or carboxylic acids, while reduction can lead to the formation of simpler bicyclic compounds.
Scientific Research Applications
2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The bicyclic structure provides stability and specificity in these interactions, making it an effective compound in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.0]hex-5-en-3-one: Lacks the hydroxymethyl and methoxy groups, resulting in different chemical properties and reactivity.
2-Azabicyclo[2.2.0]hexane: A simpler structure without the enone functionality, leading to distinct applications and reactivity.
5-Methoxy-2-azabicyclo[2.2.0]hexane: Similar to the target compound but without the hydroxymethyl group, affecting its binding and reactivity.
Uniqueness
The presence of both hydroxymethyl and methoxy groups in 2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) imparts unique chemical properties, making it more versatile in various applications compared to its simpler analogs. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(1S)-2-(hydroxymethyl)-5-methoxy-2-azabicyclo[2.2.0]hex-5-en-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-5-2-4-6(5)7(10)8(4)3-9/h2,4,6,9H,3H2,1H3/t4-,6?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDOCXSDPRLDN-VKZKZBKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2C1C(=O)N2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C[C@H]2C1C(=O)N2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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